molecular formula C23H21N3O2S B2369112 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 886946-55-0

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2369112
CAS No.: 886946-55-0
M. Wt: 403.5
InChI Key: QCBHDMSYVWZVBC-UHFFFAOYSA-N
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Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide is a synthetic small molecule featuring a benzothiazole core linked to a benzamide moiety via a pyridinylmethyl bridge. This structure places it within a class of N-(thiazol-2-yl)-benzamide analogs that have emerged as valuable pharmacological tools in basic research, particularly in the fields of neuroscience and oncology . Compounds with this core structure have been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research on close analogs demonstrates potent activity as negative allosteric modulators of ZAC, exhibiting state-dependent inhibition and high selectivity over other classical receptors like 5-HT3A, nicotinic acetylcholine, GABAA, and glycine receptors . This makes such compounds crucial for probing the poorly understood physiological roles of ZAC. Furthermore, structurally related 3-(2-aminobenzo[d]thiazol-5-yl)benzamide derivatives have recently been investigated as potent anticancer agents via inhibition of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) . These derivatives have shown promising activity in non-small cell lung cancer (NSCLC) cell lines, suppressing migration and invasion by blocking the Src survival pathway and reactivating the p38 apoptotic pathway . This suggests potential application for researchers exploring novel oncology therapeutics. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Prior to handling, please request a detailed material safety data sheet (MSDS).

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-15-11-19-21(12-16(15)2)29-23(25-19)26(14-17-7-6-10-24-13-17)22(27)18-8-4-5-9-20(18)28-3/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBHDMSYVWZVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the compound .

Chemical Reactions Analysis

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effect. Molecular docking studies have shown that the compound can fit into the active sites of target proteins, influencing their function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The target compound belongs to a broader class of benzothiazole-2-amide derivatives, which exhibit diverse biological activities, including antitumor, immunosuppressive, and enzyme-inhibitory properties. Below is a comparative analysis with structurally related analogs:

Benzamide Derivatives
Compound Name Key Substituents Melting Point (°C) Bioactivity Notes Reference
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)benzamide (3c ) Benzamide (no methoxy or pyridinylmethyl) 210 Antitumor activity via tubulin inhibition
Target Compound 2-Methoxybenzamide + pyridin-3-ylmethyl Not reported Hypothesized enhanced solubility and target affinity
N-(6-Methylbenzo[d]thiazol-2-yl)benzamide (3a ) 6-Methylbenzothiazole + benzamide Not reported Weaker tubulin inhibition vs. 3c

Key Differences :

  • The 2-methoxy group in the target compound may improve membrane permeability compared to unsubstituted benzamide (3c ) .
Acetamide and Piperazine Derivatives
Compound Class Example Structure Bioactivity Notes Reference
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamides Piperazine-linked acetamide Antidepressant activity via serotonin reuptake modulation
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio]acetamides Thioacetamide derivatives Anticancer activity (IC~50~ values: 2–10 µM)

Key Differences :

  • Acetamide vs.
  • Thioether Linkages : Thioacetamide derivatives (e.g., 3a ) show distinct electronic profiles due to sulfur’s polarizability, influencing redox-mediated mechanisms .
Urea Derivatives
Compound Name Structure Melting Point (°C) Bioactivity Notes Reference
1-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-phenylurea (6c ) Urea linkage + phenyl group >290 Moderate tubulin polymerization inhibition
Target Compound Benzamide + pyridinylmethyl Hypothesized superior binding vs. urea analogs

Key Differences :

  • Urea vs. Amide Linkages : Urea derivatives (6c ) exhibit stronger hydrogen-bonding capacity but reduced metabolic stability compared to benzamides .
  • The pyridinylmethyl group in the target compound may confer dual functionality (hydrophobic and hydrogen-bonding interactions) absent in phenylurea analogs.
Thiazolidinedione Hybrids
Compound Name Structure Bioactivity Notes Reference
GB23 (Thiazolidinedione-benzothiazole hybrid) Thiazolidinedione warhead + benzothiazole Histone deacetylase (HDAC) inhibition
Target Compound Benzamide + pyridinylmethyl Potential kinase or tubulin targeting

Key Differences :

  • Thiazolidinedione Core : GB23’s cyclic amide structure enables metal chelation, critical for HDAC inhibition, whereas the target compound’s benzamide is less likely to engage in such interactions .

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : The pyridin-3-ylmethyl group in the target compound may reduce logP values compared to purely aromatic analogs (e.g., 3c ), improving aqueous solubility .
  • Metabolic Stability : Methyl groups on the benzothiazole core (as in 3c and the target compound) are hypothesized to slow oxidative metabolism compared to unsubstituted analogs .

Biological Activity

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activity, and the mechanisms through which it exerts its effects, supported by data tables and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves several key chemical reactions:

  • Diazo-Coupling : This method utilizes diazonium salts to couple with aromatic compounds.
  • Knoevenagel Condensation : This reaction combines aldehydes or ketones with active methylene compounds in the presence of a base.
  • Biginelli Reaction : A multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, β-keto esters, and urea.
  • Microwave Irradiation : This technique accelerates chemical reactions using microwave energy.

These methods yield the target compound with specific functional groups that confer unique biological properties .

Anti-Cancer Properties

Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, research assessed its effects on human cancer cell lines, including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The compound demonstrated significant inhibition of cell proliferation and migration, alongside promoting apoptosis and cell cycle arrest .

Table 1: Biological Activity Summary

Cell LineIC50 (μM)Effect on ProliferationEffect on MigrationApoptosis Induction
A4311.0SignificantReducedYes
A5492.0SignificantReducedYes

Anti-Inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it inhibits the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages . The mechanism involves the inhibition of specific enzymes related to inflammatory pathways.

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound binds to the active sites of various enzymes, preventing substrate binding and subsequent catalytic activity.
  • Receptor Interaction : Molecular docking studies indicate that it effectively binds to protein receptors involved in cancer progression and inflammation .

Case Studies

  • Study on Anti-Tumor Activity :
    • A recent study synthesized several benzothiazole derivatives, including our compound of interest. The findings indicated that modifications to the benzothiazole nucleus enhanced anti-cancer activity against multiple cell lines .
    • The active compound exhibited IC50 values comparable to established anti-cancer drugs, demonstrating its potential for further development.
  • Inflammation Model :
    • In a model using RAW264.7 macrophages, treatment with the compound resulted in a significant decrease in inflammatory markers following stimulation with lipopolysaccharides (LPS), indicating strong anti-inflammatory properties .

Q & A

Q. What are the optimal synthetic routes for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Cyclization of substituted 2-aminothiophenol derivatives to form the benzo[d]thiazole core under basic conditions (e.g., KOH/ethanol) .
  • Step 2 : Alkylation of the thiazole intermediate with pyridin-3-ylmethyl halide using a base like NaH in DMF .
  • Step 3 : Coupling with 2-methoxybenzoyl chloride via amide bond formation, optimized using coupling agents like EDCI/HOBt in dichloromethane .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography with gradients of ethyl acetate/hexane is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) confirm regiochemistry and substituent positions .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~1250 cm1^{-1} (C-O of methoxy group) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+^+ calculated for C23_{23}H22_{22}N3_{3}O2_{2}S: 404.1432) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :
  • Anticancer Screening : MTT assay against human cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM, with IC50_{50} values compared to cisplatin .
  • Antimicrobial Testing : Agar dilution method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., EGFR inhibition at 10 nM–1 µM) to identify mechanistic pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modifications to the methoxy group (e.g., ethoxy, halogen) or pyridinylmethyl chain (e.g., pyridin-4-yl vs. pyridin-3-yl) .
  • Bioisosteric Replacement : Replace the benzo[d]thiazole core with benzoimidazole or indole scaffolds to assess impact on target binding .
  • 3D-QSAR Modeling : Use molecular docking (e.g., AutoDock Vina) with crystallographic data of target proteins (e.g., PARP-1 or HDACs) to predict binding affinities .

Q. What strategies resolve contradictions in biological data across different experimental models?

  • Methodological Answer :
  • Dose-Response Validation : Replicate assays in triplicate with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) to rule out variability .
  • Cell Line Authentication : Use STR profiling to confirm cell line identity and avoid cross-contamination artifacts in cytotoxicity studies .
  • Metabolic Stability Testing : Compare results in hepatic microsomes (human vs. rodent) to explain species-specific discrepancies in pharmacokinetic data .

Q. What mechanistic studies are critical to elucidate its mode of action?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography or pull-down assays with biotinylated probes to isolate interacting proteins .
  • Pathway Analysis : RNA-seq or proteomics (LC-MS/MS) on treated cells to map dysregulated pathways (e.g., apoptosis markers like Bax/Bcl-2) .
  • Crystallography : Co-crystallize the compound with purified enzymes (e.g., thymidylate synthase) to resolve binding interactions at Ångström resolution .

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